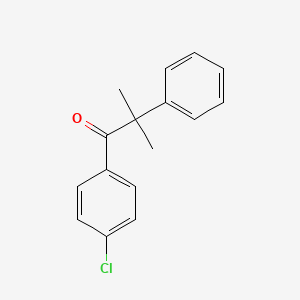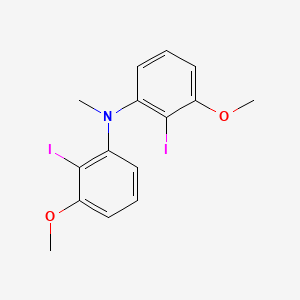
2-Iodo-N-(2-iodo-3-methoxyphenyl)-3-methoxy-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-N-(2-iodo-3-methoxyphenyl)-3-methoxy-N-methylaniline is an organic compound characterized by the presence of iodine atoms and methoxy groups attached to an aniline backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(2-iodo-3-methoxyphenyl)-3-methoxy-N-methylaniline typically involves the iodination of aniline derivatives. The process begins with the preparation of 2-iodo-3-methoxyaniline, which is then subjected to further iodination and methylation reactions to yield the final product. Common reagents used in these reactions include iodine, methanol, and methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Iodo-N-(2-iodo-3-methoxyphenyl)-3-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学的研究の応用
2-Iodo-N-(2-iodo-3-methoxyphenyl)-3-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-Iodo-N-(2-iodo-3-methoxyphenyl)-3-methoxy-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine atoms and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 2-Iodo-3-methoxyaniline
- 3-Iodo-2-methoxyaniline
- 2-Iodo-4-methoxyaniline
Uniqueness
2-Iodo-N-(2-iodo-3-methoxyphenyl)-3-methoxy-N-methylaniline is unique due to the presence of multiple iodine atoms and methoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
特性
分子式 |
C15H15I2NO2 |
|---|---|
分子量 |
495.09 g/mol |
IUPAC名 |
2-iodo-N-(2-iodo-3-methoxyphenyl)-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C15H15I2NO2/c1-18(10-6-4-8-12(19-2)14(10)16)11-7-5-9-13(20-3)15(11)17/h4-9H,1-3H3 |
InChIキー |
KKEDOZICUXHEDM-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C(C(=CC=C1)OC)I)C2=C(C(=CC=C2)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate](/img/structure/B12335650.png)
![Pyrazolo[3,4-d]pyrimidin-4,6-dione](/img/structure/B12335651.png)
![2-(Bromomethyl)-6-phenylbenzo[d]thiazole](/img/structure/B12335661.png)
![4-[2-(Hydroxymethyl)-1H-benzoimidazol-1-yl]butyl Pivalate](/img/structure/B12335667.png)
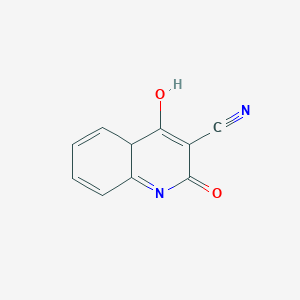
![1,3-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-5-phenyl-tetrahydro-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B12335679.png)

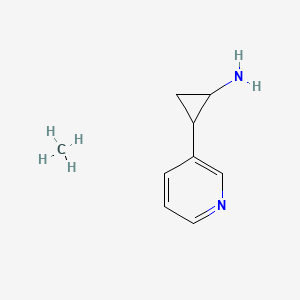
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-ium-1-yl]propanoic acid](/img/structure/B12335689.png)
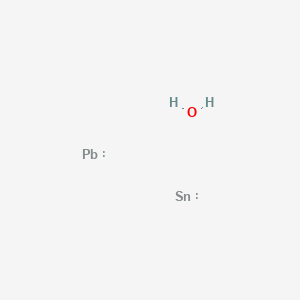
![6-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12335701.png)

